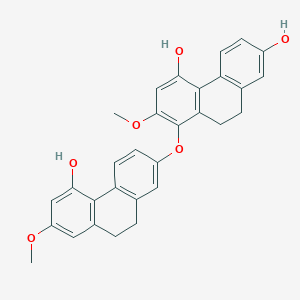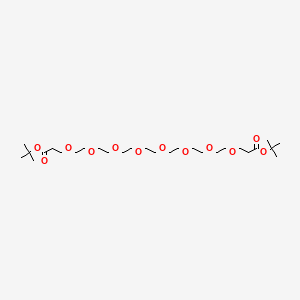
18F-Psma 1007
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
18F-Psma 1007 is a radiopharmaceutical compound used primarily in positron emission tomography (PET) imaging. It targets the prostate-specific membrane antigen (PSMA), which is highly expressed in prostate cancer cells. This compound is particularly valuable for detecting prostate cancer and its metastases due to its high specificity and sensitivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 18F-Psma 1007 involves a one-step radiolabeling process. The precursor is radiolabeled with Fluorine-18 using a cassette-type synthesizer. The process includes the use of different precursor salts, such as trifluoroacetic acid or acetic acid, and various tubing materials to optimize the yield and purity .
Industrial Production Methods: Industrial production of this compound is automated using synthesizers like the CFN-MPS200. The process involves the use of single-use cassettes and specific synthesis programs. The final product is purified using solid-phase extraction (SPE) cartridges and formulated with ethanol and saline solutions containing sodium ascorbate as a stabilizing agent .
Chemical Reactions Analysis
Types of Reactions: 18F-Psma 1007 primarily undergoes radiolabeling reactions. The key reaction is the nucleophilic substitution where Fluorine-18 replaces a leaving group in the precursor molecule .
Common Reagents and Conditions:
Reagents: Fluorine-18, precursor salts (trifluoroacetic acid or acetic acid), ethanol, saline, sodium ascorbate.
Conditions: The reactions are typically carried out in a cassette-type synthesizer under controlled conditions to ensure high radiochemical purity and yield
Major Products: The major product of these reactions is the radiolabeled compound this compound, which is used for PET imaging .
Scientific Research Applications
18F-Psma 1007 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Biology: Helps in studying the expression and distribution of PSMA in biological tissues.
Medicine: Primarily used in PET imaging for the detection and staging of prostate cancer. .
Industry: Employed in the development and testing of new radiopharmaceuticals and imaging agents.
Mechanism of Action
18F-Psma 1007 exerts its effects by binding to the prostate-specific membrane antigen (PSMA), a cell surface protein highly expressed in prostate cancer cells. Upon binding, the radiolabeled compound emits positrons, which are detected by PET scanners to produce detailed images of the cancerous tissues. This allows for precise localization and characterization of prostate cancer lesions .
Comparison with Similar Compounds
- 68Ga-Psma 11
- 18F-DCFPyL
- 18F-AlF-Psma 11
- 18F-Psma 7
Properties
Molecular Formula |
C49H55FN8O16 |
|---|---|
Molecular Weight |
1031.0 g/mol |
IUPAC Name |
(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[[4-[[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[(6-fluoropyridine-3-carbonyl)amino]butanoyl]amino]butanoyl]amino]methyl]benzoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid |
InChI |
InChI=1S/C49H55FN8O16/c50-38-18-14-32(26-52-38)43(66)54-34(16-20-40(61)62)46(69)55-33(15-19-39(59)60)44(67)53-25-27-8-12-30(13-9-27)42(65)56-37(24-28-10-11-29-5-1-2-6-31(29)23-28)45(68)51-22-4-3-7-35(47(70)71)57-49(74)58-36(48(72)73)17-21-41(63)64/h1-2,5-6,8-14,18,23,26,33-37H,3-4,7,15-17,19-22,24-25H2,(H,51,68)(H,53,67)(H,54,66)(H,55,69)(H,56,65)(H,59,60)(H,61,62)(H,63,64)(H,70,71)(H,72,73)(H2,57,58,74)/t33-,34-,35-,36-,37-/m0/s1 |
InChI Key |
RFFFFGRYVZESLB-LTLCPEALSA-N |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)C[C@@H](C(=O)NCCCC[C@@H](C(=O)O)NC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)C3=CC=C(C=C3)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)C4=CN=C(C=C4)F |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CC(C(=O)NCCCCC(C(=O)O)NC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C3=CC=C(C=C3)CNC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C4=CN=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(2S,3R,4R,5S,6S)-2-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,14R,16R)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]oxy-6-methyloxan-3-yl]oxy-3,5-dihydroxy-6-methyloxan-4-yl] acetate](/img/structure/B11933981.png)
![7-[4-methyl-6-(2-methylpropyl)pyridin-3-yl]-6-oxo-N-[(1R,2S)-2-(prop-2-enoylamino)cyclopentyl]-2-thia-5,7,11-triazatricyclo[6.3.1.04,12]dodeca-1(11),3,8(12),9-tetraene-3-carboxamide](/img/structure/B11933986.png)

![1-Methyl-2-[(4Z,7Z)-4,7-tridecadienyl]-4(1H)-quinolone](/img/structure/B11934005.png)
![4-[[3-[(3-Methylphenyl)methoxy]phenyl]methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B11934007.png)

![(3S,8R,9S,10S,13S,14S,17S)-17-[(2S,3S)-2,3-dihydroxy-5-(2-methylprop-1-enyl)oxolan-3-yl]-3-[(2S,3R,4S,5S)-5-hydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,4,8,14-tetramethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B11934022.png)




![ethyl (4S,5S)-1-benzyl-5-[4-(benzylamino)phenyl]-2-(4-methoxyphenyl)-4-phenyl-5H-imidazole-4-carboxylate](/img/structure/B11934050.png)
![(3R,6S,9S,12E,16S)-9-(4-aminobutyl)-3-[(4-benzoylphenyl)methyl]-6-(cyclohexylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,15-pentazacycloicos-12-ene-16-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B11934054.png)
